Cas no 1935140-98-9 (methyl 6-formyl-4H-thieno3,2-bpyrrole-5-carboxylate)

Methyl 6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound featuring a fused thienopyrrole core with formyl and ester functional groups. Its unique structure makes it a valuable intermediate in organic synthesis, particularly for constructing complex heterocyclic systems. The presence of both aldehyde and carboxylate moieties offers versatile reactivity, enabling further functionalization through condensation, reduction, or cyclization reactions. This compound is especially useful in pharmaceutical and materials chemistry, where its scaffold can be tailored for applications in drug discovery or optoelectronic materials. High purity and well-defined reactivity ensure consistent performance in synthetic workflows. Proper handling under inert conditions is recommended due to its sensitivity.
methyl 6-formyl-4H-thieno3,2-bpyrrole-5-carboxylate structure
1935140-98-9 structure
商品名:methyl 6-formyl-4H-thieno3,2-bpyrrole-5-carboxylate
CAS番号:1935140-98-9
MF:C9H7NO3S
メガワット:209.221781015396
CID:6051774
PubChem ID:119053492

methyl 6-formyl-4H-thieno3,2-bpyrrole-5-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 6-formyl-4H-thieno3,2-bpyrrole-5-carboxylate
    • methyl 6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
    • 4H-Thieno[3,2-b]pyrrole-5-carboxylic acid, 6-formyl-, methyl ester
    • EN300-20994539
    • methyl 6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
    • 1935140-98-9
    • インチ: 1S/C9H7NO3S/c1-13-9(12)7-5(4-11)8-6(10-7)2-3-14-8/h2-4,10H,1H3
    • InChIKey: CGQKIGMURANUIG-UHFFFAOYSA-N
    • ほほえんだ: N1C(C(OC)=O)=C(C=O)C2SC=CC1=2

計算された属性

  • せいみつぶんしりょう: 209.01466426g/mol
  • どういたいしつりょう: 209.01466426g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 258
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 87.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

  • 密度みつど: 1.484±0.06 g/cm3(Predicted)
  • ふってん: 432.5±45.0 °C(Predicted)
  • 酸性度係数(pKa): 13.11±0.30(Predicted)

methyl 6-formyl-4H-thieno3,2-bpyrrole-5-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-20994539-2.5g
methyl 6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
1935140-98-9
2.5g
$2660.0 2023-09-16
Enamine
EN300-20994539-10.0g
methyl 6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
1935140-98-9
10g
$5837.0 2023-05-24
Enamine
EN300-20994539-1.0g
methyl 6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
1935140-98-9
1g
$1357.0 2023-05-24
Enamine
EN300-20994539-0.5g
methyl 6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
1935140-98-9
0.5g
$1058.0 2023-09-16
Enamine
EN300-20994539-0.25g
methyl 6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
1935140-98-9
0.25g
$672.0 2023-09-16
Enamine
EN300-20994539-10g
methyl 6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
1935140-98-9
10g
$5837.0 2023-09-16
Enamine
EN300-20994539-1g
methyl 6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
1935140-98-9
1g
$1357.0 2023-09-16
Enamine
EN300-20994539-0.05g
methyl 6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
1935140-98-9
0.05g
$315.0 2023-09-16
Enamine
EN300-20994539-0.1g
methyl 6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
1935140-98-9
0.1g
$470.0 2023-09-16
Enamine
EN300-20994539-5.0g
methyl 6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
1935140-98-9
5g
$3935.0 2023-05-24

methyl 6-formyl-4H-thieno3,2-bpyrrole-5-carboxylate 関連文献

methyl 6-formyl-4H-thieno3,2-bpyrrole-5-carboxylateに関する追加情報

Methyl 6-formyl-4H-thieno[3,2-bpyrrole-5-carboxylate] (CAS No. 1935140-98-9): A Key Intermediate in Modern Pharmaceutical Research

Methyl 6-formyl-4H-thieno[3,2-bpyrrole-5-carboxylate] (CAS No. 1935140-98-9) is a highly versatile and significant intermediate in the realm of pharmaceutical chemistry. This compound, characterized by its unique thieno[3,2-bpyrrole] core structure, has garnered considerable attention due to its potential applications in the synthesis of bioactive molecules. The presence of both a formyl group and a carboxylate moiety makes it an attractive scaffold for further functionalization, enabling the development of novel therapeutic agents.

The molecular structure of methyl 6-formyl-4H-thieno[3,2-bpyrrole-5-carboxylate] encompasses a fused heterocyclic system consisting of a thiophene ring linked to a pyrrole ring. This arrangement imparts distinct electronic and steric properties to the molecule, which are highly valuable in medicinal chemistry. The formyl group (–CHO) serves as a reactive handle for condensation reactions, while the carboxylate group (–COOCH₃) provides stability and allows for further derivatization via esterification or amidation processes.

In recent years, there has been a surge in research focusing on heterocyclic compounds as pharmacophores. Among these, thieno[3,2-bpyrrole] derivatives have emerged as promising candidates due to their ability to interact with biological targets in diverse ways. For instance, studies have demonstrated that such structures can exhibit antimicrobial, antiviral, and anticancer properties. The compound methyl 6-formyl-4H-thieno[3,2-bpyrrole-5-carboxylate] has been explored in several synthetic pathways aimed at generating novel molecules with enhanced pharmacological activity.

One of the most compelling aspects of methyl 6-formyl-4H-thieno[3,2-bpyrrole-5-carboxylate] is its role as a precursor in the synthesis of more complex drug candidates. Researchers have leveraged its reactive sites to introduce various substituents, leading to the development of molecules with tailored biological profiles. For example, the formyl group has been utilized in Schiff base formation reactions, while the carboxylate moiety has been employed in peptidomimetic synthesis. These strategies highlight the compound's versatility and its potential to contribute to the discovery of new therapeutic agents.

The synthesis of methyl 6-formyl-4H-thieno[3,2-bpyrrole-5-carboxylate] typically involves multi-step organic transformations starting from readily available precursors. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated cyclizations, have been employed to construct the desired heterocyclic framework efficiently. These approaches not only enhance yield but also improve scalability, making the compound more accessible for industrial applications.

In the context of drug discovery, the exploration of natural product-inspired scaffolds has gained significant traction. Thieno[3,2-bpyrrole] derivatives often mimic structural motifs found in bioactive natural products, lending credence to their pharmaceutical relevance. The compound methyl 6-formyl-4H-thieno[3,2-bpyrrole-5-carboxylate], with its unique structural features, aligns well with this trend. It serves as a building block for designing molecules that can modulate biological pathways associated with various diseases.

Recent advancements in computational chemistry have further accelerated the discovery process by enabling rapid virtual screening and molecular docking studies. These techniques allow researchers to predict the binding affinity of methyl 6-formyl-4H-thieno[3,2-bpyrrole-5-carboxylate] derivatives to target proteins with high precision. Such insights are invaluable for optimizing lead structures before proceeding to experimental validation.

The potential applications of derivatives derived from methyl 6-formyl-4H-thieno[3,2-bpyrrole-5-carboxylate] extend beyond traditional small-molecule drug development. There is growing interest in using such compounds as probes for biochemical assays and as tools for understanding disease mechanisms at a molecular level. Their ability to interact with specific biological targets makes them ideal candidates for use in high-throughput screening campaigns aimed at identifying new therapeutic opportunities.

The chemical properties of methyl 6-formyl-4H-thieno[3,2-bpyrrole-5-carboxylate] also make it suitable for material science applications. For instance, its conjugated system can be exploited in the design of organic semiconductors and light-emitting diodes (OLEDs). These applications underscore the broad utility of heterocyclic compounds beyond their traditional role in pharmaceuticals.

In conclusion, methyl 6-formyl-4H-thieno[3,2-bpyrrole-5-carboxylate] (CAS No. 1935140-98-9) represents a fascinating and multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing novel bioactive molecules. As research continues to uncover new applications for this compound and its derivatives, it is likely to remain a cornerstone in drug discovery efforts aimed at addressing unmet medical needs.

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